molecular formula C25H22N4O5 B10819311 Hetrombopag CAS No. 2600513-51-5

Hetrombopag

カタログ番号: B10819311
CAS番号: 2600513-51-5
分子量: 458.5 g/mol
InChIキー: YATJUTCKRWETAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hetrombopag, also known as rafutrombopag, is a pharmaceutical drug primarily used for the treatment of thrombocytopenia and anemia. It is an oral, small molecule, synthetic nonpeptide thrombopoietin receptor agonist developed by Jiangsu Hengrui Pharmaceutical. This compound received its first approval in China on June 16, 2021, for the treatment of primary immune thrombocytopenia and severe aplastic anemia in adults .

準備方法

Synthetic Routes and Reaction Conditions: Hetrombopag is synthesized through structural modifications of eltrombopag to enhance its potency and minimize toxicity.

Industrial Production Methods: The industrial production of this compound involves multi-step organic synthesis under controlled conditions. The process includes the preparation of intermediates, purification, and final formulation into film-coated tablets. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .

化学反応の分析

Types of Reactions: Hetrombopag undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .

科学的研究の応用

Hetrombopag has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the structure-activity relationship of thrombopoietin receptor agonists.

    Biology: Investigated for its effects on megakaryocyte proliferation and differentiation, which are crucial for platelet production.

    Medicine: Used in clinical trials for the treatment of thrombocytopenia, aplastic anemia, and chemotherapy-induced thrombocytopenia.

    Industry: Employed in the development of new therapeutic agents targeting thrombopoietin receptors .

作用機序

類似化合物との比較

Comparison: Hetrombopag is unique due to its structural modifications that enhance its potency and minimize toxicity compared to other thrombopoietin receptor agonists. It has shown superior efficacy in promoting the proliferation and differentiation of hematopoietic stem cells and achieving hematological responses in patients with severe aplastic anemia .

特性

CAS番号

2600513-51-5

分子式

C25H22N4O5

分子量

458.5 g/mol

IUPAC名

5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33)

InChIキー

YATJUTCKRWETAB-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。